N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea
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Overview
Description
This compound is a urea derivative, containing a thiadiazole ring and phenyl groups. Urea derivatives are known for their wide range of biological activities and are used in the development of various pharmaceuticals . The thiadiazole ring is a heterocyclic compound containing sulfur and nitrogen, which is often used in medicinal chemistry due to its diverse biological activities .
Molecular Structure Analysis
The molecular structure of a similar compound has been studied . The crystal structure was determined using X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and boiling point can be predicted based on the functional groups present in the molecule .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c1-11-6-5-7-12(2)16(11)25-10-15-22-23-18(26-15)21-17(24)20-14-9-4-3-8-13(14)19/h3-9H,10H2,1-2H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMMLDAUBCSSKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=NN=C(S2)NC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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